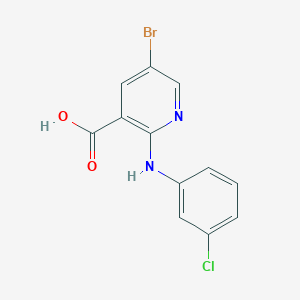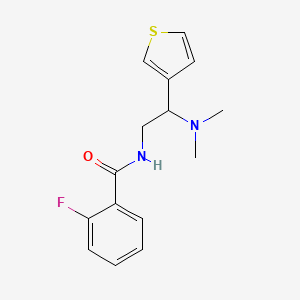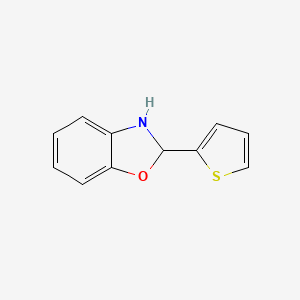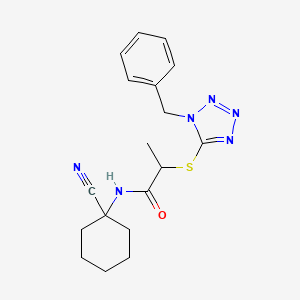![molecular formula C17H10BrN3OS2 B2520851 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide CAS No. 477326-94-6](/img/structure/B2520851.png)
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide" is a derivative of benzothiazole, which is a heterocyclic compound with a fusion of benzene and thiazole rings. Benzothiazole derivatives are known for their diverse biological activities, including antitumor properties. The presence of different substituents on the benzothiazole core can significantly influence the biological activity of these compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminothiophenol with various carboxylic acids or their derivatives. In one study, 2-(4-aminophenyl)benzothiazole was prepared by reacting 4-aminobenzoic acid with 2-aminothiophenol using microwave irradiation in polyphosphoric acid. Subsequent reactions with different heterocyclic rings led to a series of benzothiazole derivatives with potential antitumor activity . Another study reported the one-pot synthesis of N-arylbenzamides, which are structurally related to the compound of interest, in a glycerol medium using phosphoric acid as a catalyst .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized by the presence of a benzothiazole moiety and additional substituents that can influence the overall conformation and electronic distribution of the molecule. The molecular conformation and the modes of supramolecular aggregation can vary depending on the substituents attached to the benzamide ring, as seen in closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including acetylation, alkylation, and condensation with other heterocyclic rings. These reactions are often used to introduce different functional groups that can modulate the biological activity of the final compound. For instance, the acetylation of aminophenylbenzothiazole followed by reaction with mercapto(benz)imidazole/benzothiazole/benzoxazole derivatives can lead to a diverse set of compounds with varying anticancer activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzothiazole core. These properties are crucial for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics. The cytotoxic potential of these compounds against various cancer cell lines suggests that they can penetrate cellular membranes and exert their antitumor effects .
科学的研究の応用
Therapeutic Potential of Benzothiazoles
Benzothiazoles are recognized for their versatile pharmaceutical applications. These compounds exhibit a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Particularly, 2-arylbenzothiazoles are notable for their potential as antitumor agents. Some benzothiazole derivatives have already been used clinically for treating various diseases. Their structural simplicity and the ability to serve as ligands for biomolecules have made them a focal point in drug discovery, especially for cancer treatment. The development of benzothiazole-based chemotherapeutic agents reflects their increasing importance in medicinal chemistry (Kamal et al., 2015).
Structural Activity Relationship of Benzothiazoles
The unique properties of the benzothiazole scaffold, such as being a weak base and having a varied biological activity, underscore its significance in medicinal chemistry. Benzothiazole derivatives have shown a variety of pharmacological activities with less toxic effects, proving the scaffold's importance. The structural variations, particularly substitutions on the C-2 carbon atom and C-6, have been linked to a plethora of biological activities. This makes benzothiazole derivatives a rapidly developing compound of interest in medicinal chemistry (Bhat & Belagali, 2020).
Advancements in Benzothiazole Derivatives
Recent research has focused on the structural modifications of benzothiazole scaffolds to develop new antitumor agents. These efforts have yielded a wide range of benzothiazole derivatives with promising anticancer activities, underscoring the potential for further development as drug candidates. Despite the encouraging results in clinical studies, a complete understanding of their toxicity is necessary for safe clinical use (Ahmed et al., 2012).
Safety And Hazards
将来の方向性
The development of novel antibiotics to control resistance problems is crucial. Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The findings of recent studies will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .
特性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3OS2/c18-11-6-2-1-5-10(11)15(22)21-17-20-13(9-23-17)16-19-12-7-3-4-8-14(12)24-16/h1-9H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTKYXKKWFUEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2520770.png)
![2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2520771.png)


![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2520780.png)
![ethyl 8-[[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-4H-1,3-benzodioxine-6-carboxylate](/img/structure/B2520781.png)

![8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2520784.png)




